2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid
Description
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C11H19NO3S It is characterized by the presence of a cyclohexyl group, a methyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid moiety
Properties
IUPAC Name |
2-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-12(9-5-3-2-4-6-9)10(13)7-16-8-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLBCSJXQBZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting cyclohexylamine with methyl isocyanate under controlled conditions.
Thioether Formation: The carbamoyl intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Acetic Acid Introduction: Finally, the thioether intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety, resulting in the formation of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of the Carbamoyl Intermediate : Cyclohexylamine reacts with methyl isocyanate under controlled conditions.
- Thioether Formation : The carbamoyl intermediate is reacted with a thiol compound.
- Acetic Acid Introduction : The thioether intermediate is treated with bromoacetic acid to yield the final product.
Reaction Types
This compound can undergo various chemical reactions:
- Oxidation : The sulfanyl group may be oxidized to sulfoxides or sulfones.
- Reduction : The carbamoyl group can be reduced to amines.
- Substitution : The acetic acid moiety can participate in substitution reactions to form esters or amides.
Chemistry
In organic synthesis, 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research indicates that this compound may exhibit biological activity by interacting with various biomolecules. Preliminary studies suggest its potential as an inhibitor of specific hydrolases involved in lipid metabolism.
Medicine
The compound is being investigated for its therapeutic properties, particularly its anti-inflammatory and analgesic effects. Its mechanism of action involves binding to enzymes and receptors, modulating metabolic pathways and gene expression.
Industry
In industrial applications, this compound may be utilized in the development of new materials and chemical processes, contributing to advancements in chemical manufacturing.
Inhibition Studies
Research has demonstrated that compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can significantly inhibit enzymes involved in lipid metabolism. Notably, studies on α/β-hydrolase domain inhibitors have highlighted the potential for modulating lipid signaling pathways effectively.
Toxicological Profiling
A comprehensive profiling of toxicological effects across related compounds indicates potential cytotoxic effects at elevated concentrations. Ongoing investigations are necessary to establish safety profiles and therapeutic windows for this class of compounds.
Mechanism of Action
The mechanism of action of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid can be compared with other similar compounds, such as:
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
The uniqueness of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 790232-10-9) is a compound that has garnered interest for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
- Molecular Formula : C11H19NO3S
- Molecular Weight : 245.34 g/mol
- Purity : ≥ 97%
- IUPAC Name : 2-((2-(cyclohexyl(methyl)amino)-2-oxoethyl)thio)acetic acid
- SMILES Notation : O=C(CSCC(O)=O)N(C)C1CCCCC1
The biological activity of 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid is primarily linked to its interaction with various enzymatic pathways. Preliminary studies suggest that it may act as an inhibitor of specific hydrolases, which play crucial roles in lipid metabolism and signaling pathways.
Inhibition Studies
Research indicates that compounds structurally similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid have shown significant inhibitory effects on enzymes involved in lipid metabolism, particularly those related to the endocannabinoid system. For instance, studies on α/β-hydrolase domain (ABHD) inhibitors have highlighted the potential of such compounds to modulate lipid signaling pathways effectively .
Case Studies and Findings
-
Study on Lipid Metabolism :
- A study evaluated the effects of various hydrolase inhibitors, including compounds similar to 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetic acid, which demonstrated notable activity in inhibiting ABHD2, a key enzyme in lipid metabolism. The compound exhibited an IC50 value indicating effective inhibition in vitro .
-
Toxicological Profiling :
- In a comprehensive profiling of toxicological effects across numerous chemicals, compounds related to this class were tested for their biological activity against various enzymatic targets. The results indicated potential cytotoxic effects at higher concentrations, warranting further investigation into their safety profiles .
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
Q. Table 2. Stability Study Design
| Condition | Test Range | Monitoring Method |
|---|---|---|
| Temperature | 4°C, 25°C, 40°C | HPLC purity (%) |
| pH | 2, 7, 12 (buffers) | LCMS degradation |
| Light Exposure | UV (254 nm, 48 hrs) | Visual inspection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
